9-PAHSA-d31 is classified under polyunsaturated fatty acids and is typically synthesized in laboratory settings. It can be sourced from specialized chemical suppliers that provide high-purity reference materials for analytical chemistry. The compound is often utilized in research focusing on the physiological roles of fatty acids, their biosynthesis, and their impact on health.
The synthesis of 9-PAHSA-d31 can be achieved through several methods, primarily involving the modification of fatty acid precursors. One common approach includes:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the product for purity and to confirm the incorporation of deuterium.
The molecular formula for 9-PAHSA-d31 is C16H29D3O2. The presence of deuterium isotopes alters its physical properties slightly compared to its non-deuterated counterpart:
The structural representation can be expressed as follows:
The molecular structure can be visualized using software tools that model chemical compounds, allowing researchers to understand its three-dimensional conformation.
9-PAHSA-d31 participates in various chemical reactions typical for unsaturated fatty acids, including:
These reactions are often studied under controlled laboratory conditions to elucidate reaction mechanisms and kinetics. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring these transformations.
The mechanism of action for 9-PAHSA-d31 largely revolves around its role as a signaling molecule in biological systems. It influences several metabolic pathways:
Data from studies indicate that deuterated fatty acids like 9-PAHSA-d31 can provide insights into metabolic pathways due to their unique isotopic signatures.
Relevant data regarding these properties can be obtained through standard reference materials provided by chemical suppliers.
9-PAHSA-d31 serves multiple roles in scientific research:
By employing 9-PAHSA-d31, researchers can gain valuable insights into complex biochemical processes involving lipids, contributing significantly to fields such as nutrition science, pharmacology, and biochemistry.
The synthesis of deuterated fatty acid esters of hydroxy fatty acids (FAHFAs), specifically 9-palmitic acid ester of hydroxystearic acid-d31 (9-PAHSA-d31), employs distinct enzymatic and chemical approaches. Enzymatic strategies exploit endogenous biosynthetic pathways, with adipose triglyceride lipase (ATGL) identified as a key transacylase. ATGL catalyzes ester bond formation between deuterated hydroxy fatty acids and fatty acid donors from triglycerides or diglycerides, preserving the natural stereochemistry of 9-PAHSA-d31 [6]. This method faces inherent limitations in scalability and isotopic control, as cellular metabolism may dilute deuterium incorporation or generate positional isomers.
Chemical synthesis provides precise control over deuterium placement and isotopic purity. The primary route involves Grignard addition into methyl 9-oxononanoate, followed by esterification with perdeuterated palmitoyl chloride (C₁₆D₃₁COCl) under pyridine catalysis [2] [8]. This three-step strategy enables systematic chain-length editing:
Table 1: Synthesis Method Comparison for 9-PAHSA-d31
Strategy | Isotopic Purity | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Enzymatic (ATGL) | Variable (~60-85%) | Low | Biological stereochemistry retention | Scalability issues; isomer impurities |
Chemical | High (>98%) | Moderate | Precise deuterium placement; high purity | Multi-step purification required |
Achieving reliable quantification necessitates maximizing isotopic purity and minimizing mass spectral interference. The 31 deuterium atoms in 9-PAHSA-d31 create a 31 Da mass shift from endogenous 9-PAHSA, enabling baseline resolution in high-resolution mass spectrometry [8]. Critical optimization parameters include:
Table 2: Isotopic Purity Requirements for Mass Spectrometry Applications
Application | Minimum Purity | Critical Fragments | Resolution Requirement |
---|---|---|---|
Quantitative LC-MS | 95% | m/z 570.6 ([M-H]⁻) | R > 70,000 (FWHM) |
MS/MS Structural Studies | 98% | m/z 299 (HSA⁻), m/z 255 (PA⁻) | R > 140,000 |
9-PAHSA-d31 validates lipid quantification through its co-elution with endogenous 9-PAHSA and resistance to metabolic degradation. Key validation metrics include:
Notably, 9-PAHSA-d31 corrects for hydrolysis during sample processing. Untreated human serum shows <3% hydrolysis of the standard after 24 h at 4°C, whereas tissue homogenates require sub-4°C processing to limit enzymatic degradation [2] [7].
Purifying 9-PAHSA-d31 demands specialized techniques to resolve isotopic isomers and maintain stability:
Table 3: Stability of 9-PAHSA-d31 Under Storage Conditions
Condition | Degradation Products | Rate of Degradation | Mitigation Strategies |
---|---|---|---|
Serum (37°C, 24 h) | Palmitic acid-d31, HSA | 15–20% | Immediate freezing; protease inhibitors |
Methanol, −20°C | Methyl ester derivative | 2–5%/month | Argon atmosphere; antioxidant additives |
Solid, −80°C | None detected | <0.1%/month | Vacuum-sealed desiccation |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: